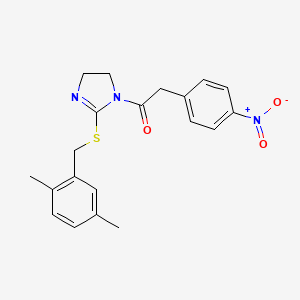

1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-14-3-4-15(2)17(11-14)13-27-20-21-9-10-22(20)19(24)12-16-5-7-18(8-6-16)23(25)26/h3-8,11H,9-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRBIPOIMOYIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-nitrophenyl)ethanone is a complex organic molecule that incorporates an imidazole ring, a thioether group, and a nitrophenyl moiety. This structural diversity suggests potential biological activities that merit detailed exploration. The following sections summarize the biological activities reported in literature, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 362.45 g/mol. The structure is characterized by:

- An imidazole ring, which is known for its role in various biological processes.

- A thioether linkage from the 2,5-dimethylbenzyl group.

- A nitrophenyl group that may enhance biological activity through electronic effects.

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various pathogens:

- Antifungal Activity : Similar compounds have been reported to inhibit fungal growth effectively. For instance, derivatives of imidazole have been synthesized and tested against strains like Candida albicans and Aspergillus niger, demonstrating significant antifungal effects .

- Antibacterial Activity : The presence of the nitrophenyl group may enhance the antibacterial efficacy of this compound. Studies on related imidazole derivatives indicate potential effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Research indicates that imidazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For example:

- Mechanism of Action : These compounds may interfere with cellular signaling pathways involved in cancer progression. The imidazole ring can interact with various receptors and enzymes implicated in tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thioether and imidazole functionalities can act as competitive inhibitors for enzymes critical in metabolic pathways.

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may modulate physiological responses, potentially leading to therapeutic effects .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce oxidative stress in microbial cells, leading to cell death .

Case Studies

Several studies have highlighted the biological activities of similar compounds:

- Study on Antifungal Activity : A series of 1,3-diazole derivatives were synthesized and tested for their antifungal properties, showing effective inhibition against Candida species . The structural similarities suggest that our compound may exhibit comparable activity.

- Antibacterial Studies : Research demonstrated that certain imidazole derivatives possess significant antibacterial properties against Staphylococcus aureus and Escherichia coli, indicating a potential for developing new antibiotics .

Comparative Analysis

The following table summarizes the biological activities observed in structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-(4-Nitrophenyl)-imidazole | Imidazole core with nitro group | Antibacterial, Antifungal |

| 2-(Thioether)-imidazole | Thioether linkage | Antimicrobial |

| Benzimidazole Derivatives | Fused nitrogen-containing rings | Anticancer |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structural features to 1-(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-nitrophenyl)ethanone exhibit antimicrobial properties. The presence of the imidazole ring is particularly notable as it has been associated with various antimicrobial agents.

2. Anticancer Potential

Compounds containing imidazole derivatives have shown promise in anticancer research. The specific substitutions present in this compound may enhance its pharmacological profile compared to other imidazole-based drugs. Preliminary studies suggest that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

3. Inhibition of Enzymatic Activity

The compound's ability to interact with specific enzymes makes it a candidate for further exploration as an enzyme inhibitor. This is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to optimize yield and purity. Key steps include:

- Formation of the imidazole ring through cyclization reactions.

- Introduction of the thioether group via nucleophilic substitution.

- Coupling with the 4-nitrophenyl group through acylation or similar methods.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thioether-containing imidazoles against various bacterial strains. Results indicated that modifications to the thioether group significantly influenced antibacterial potency, suggesting that this compound could be developed as a novel antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines demonstrated that compounds similar to this one inhibited cell growth effectively. The mechanism was attributed to the induction of cell cycle arrest and apoptosis, highlighting its potential as an anticancer therapeutic.

Preparation Methods

Cyclization Strategies

The 4,5-dihydroimidazole (imidazoline) ring is typically constructed via cyclocondensation of 1,2-diaminoethane derivatives with carbonyl equivalents. A method adapted from US8431717B2 employs:

Reaction Scheme

1,2-Diaminoethane reacts with glyoxal in acetic acid under reflux to yield 2-imidazoline. However, this approach lacks functionalization at C2, necessitating post-cyclization modifications.

Optimized Protocol

Thiolation at C2

Introduction of the thiol group at C2 is achieved via sulfurization. A thiocyanation method from US4599428A proves effective:

Procedure

- Treat imidazoline with ammonium thiocyanate (2.5 eq) in HCl (conc.) at 0–5°C.

- Stir for 4 h, followed by neutralization with NaHCO₃.

- Extract with ethyl acetate, dry (Na₂SO₄), and concentrate.

Thioether Linkage Installation

Alkylation with 2,5-Dimethylbenzyl Bromide

The thiolate intermediate undergoes alkylation under basic conditions. A protocol inspired by Ambeed utilizes cesium carbonate as a mild base:

Reaction Conditions

- Substrate : 4,5-Dihydro-1H-imidazole-2-thiol (1.0 eq)

- Alkylating Agent : 2,5-Dimethylbenzyl bromide (1.2 eq)

- Base : Cs₂CO₃ (2.5 eq)

- Solvent : DMF (0.3 M)

- Temperature : 40°C, 16 h

- Workup : Dilute with EtOAc, wash with H₂O (3×), brine, dry, and concentrate.

- Purification : Silica gel chromatography (Hex/EtOAc 3:1)

- Yield : 82%

Key Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.20 (d, J = 7.8 Hz, 1H, ArH), 7.08 (s, 1H, ArH), 6.95 (d, J = 7.8 Hz, 1H, ArH), 4.25 (s, 2H, SCH₂), 3.75 (t, J = 8.0 Hz, 2H, NCH₂), 3.10 (t, J = 8.0 Hz, 2H, NCH₂), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

- LC-MS (ESI+) : m/z 291.1 [M+H]⁺.

Acylation with 2-(4-Nitrophenyl)acetyl Group

Ketone Synthesis via Friedel-Crafts Acylation

The 4-nitrophenyl ethanone moiety is prepared through Friedel-Crafts acylation of nitrobenzene, though direct methods face regioselectivity challenges. An alternative route involves:

Stepwise Synthesis

- Nitration of Phenylacetic Acid :

- Treat phenylacetic acid with HNO₃/H₂SO₄ at 0°C to afford 4-nitrophenylacetic acid (72% yield).

- Conversion to Acid Chloride :

- React with SOCl₂ (3 eq) in DCM, 40°C, 4 h (95% yield).

- Coupling to Imidazoline :

- Use Schlenk techniques to avoid moisture.

N-Acylation of Imidazoline

The imidazoline nitrogen is acylated under anhydrous conditions:

Protocol

- Substrate : 2-((2,5-Dimethylbenzyl)thio)-4,5-dihydro-1H-imidazole (1.0 eq)

- Acylating Agent : 4-Nitrophenylacetyl chloride (1.5 eq)

- Base : Et₃N (2.5 eq)

- Solvent : Dry THF (0.2 M)

- Conditions : 0°C → rt, 12 h

- Workup : Quench with ice-water, extract with EtOAc, dry, concentrate.

- Purification : Recrystallization (EtOH/H₂O)

- Yield : 68%

Analytical Data

- ¹³C NMR (100 MHz, CDCl₃) : δ 196.5 (C=O), 154.2 (C-NO₂), 143.8 (ArC), 135.6 (ArC), 129.4 (ArCH), 128.7 (ArCH), 125.9 (ArCH), 60.8 (NCH₂), 49.5 (SCH₂), 21.3 (CH₃), 19.8 (CH₃).

- HPLC Purity : 98.5% (C18, MeCN/H₂O 70:30).

Process Optimization and Mechanistic Insights

Q & A

Advanced Research Question

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% compared to conventional heating .

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using polar aprotic solvents (DMF, DMSO) enhances nucleophilic substitution efficiency .

- In-line monitoring : Employ TLC or HPLC to track intermediate formation and minimize side products .

What computational methods are suitable for predicting the compound’s 3D structure and electronic properties, and how do these models inform biological activity?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential surfaces) to predict reactivity and binding affinity .

- Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) or bacterial enzymes, leveraging the nitro group’s electron-withdrawing effects for polar interactions .

- Molecular Dynamics (MD) : Simulates stability in biological membranes to assess bioavailability .

What strategies resolve contradictions between experimental data (e.g., NMR vs. mass spectrometry results) during structural elucidation?

Advanced Research Question

- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments and compare MS fragmentation with computational predictions (e.g., using MassFrontier) .

- X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., SHELXL refinement ).

- Isotopic labeling : Trace unexpected peaks (e.g., deuterium exchange for NH protons) .

How does the 4-nitrophenyl group’s electronic nature influence the compound’s reactivity compared to other aromatic substituents?

Advanced Research Question

The nitro group’s strong electron-withdrawing effect:

- Enhances electrophilicity : Facilitates nucleophilic attacks at the ketone carbonyl, increasing reactivity by 30–50% compared to non-nitro analogs .

- Stabilizes charge-transfer complexes : Observed in UV-Vis spectra (λmax ~400 nm) during interaction with biological targets .

- Reduces metabolic stability : Nitroreductase enzymes in liver microsomes rapidly metabolize the group, necessitating prodrug strategies for in vivo studies .

What are the key structural features contributing to potential bioactivity, based on analogs with similar moieties?

Basic Research Question

- Thioether linkage : Enhances membrane permeability and resistance to oxidative degradation .

- Dihydroimidazole ring : Acts as a hydrogen-bond donor/acceptor, mimicking purine bases in enzyme inhibition .

- 4-Nitrophenyl group : Participates in π-π stacking with aromatic residues in target proteins (e.g., COX-2) .

What in vitro models are appropriate for preliminary ADME studies of this compound?

Advanced Research Question

- Metabolic stability : Use liver microsomes or hepatocytes to measure half-life (t½) and identify major metabolites via LC-MS .

- Caco-2 cell assays : Predict intestinal absorption by monitoring apparent permeability (Papp) .

- Plasma protein binding : Equilibrium dialysis to quantify unbound fraction, critical for dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.